4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-cyclopropyl-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted with a cyclopropyl group at position 2, a trifluoromethyl group at position 6, and a piperazine linker at position 4. The piperazine moiety is further connected to a cyclopenta[d]pyrimidine system, enhancing structural complexity. Such substitutions are strategically designed to influence physicochemical properties and biological activity. The trifluoromethyl group improves metabolic stability and lipophilicity, while the cyclopropane ring introduces steric constraints that may affect binding interactions .
Properties
IUPAC Name |
4-[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N6/c20-19(21,22)15-10-16(26-17(25-15)12-4-5-12)27-6-8-28(9-7-27)18-13-2-1-3-14(13)23-11-24-18/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYKCESLYSRKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-cyclopropyl-6-(trifluoromethyl)pyrimidine is a novel pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a complex arrangement featuring a cyclopenta[d]pyrimidine moiety linked to a piperazine ring and a trifluoromethyl group. Its molecular formula is with a molecular weight of approximately 395.41 g/mol.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing the cyclopenta[d]pyrimidine framework have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that such compounds can induce apoptosis and cell cycle arrest, particularly in breast and lung cancer cells .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Preliminary screening revealed moderate to strong antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
Enzyme Inhibition
Enzyme inhibition studies have shown that the compound can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The IC50 values for AChE inhibition were reported to be in the low micromolar range, indicating potent activity compared to standard inhibitors . Additionally, urease inhibition was significant, suggesting potential applications in treating urease-related conditions such as urinary tract infections .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The piperazine moiety facilitates binding to G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction pathways associated with cancer and inflammation .
- Enzyme Interaction : The trifluoromethyl group enhances lipophilicity, allowing better penetration into cells and interaction with target enzymes like AChE and urease.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes, which is critical for their anticancer effects .
Case Study 1: Anticancer Screening
In a study evaluating the anticancer potential of various pyrimidine derivatives, the compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM for MCF-7 cells, demonstrating significant potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on assessing the antimicrobial efficacy against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, which is comparable to existing antibiotics. This suggests its potential as a lead compound for developing new antimicrobial therapies .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds containing the cyclopenta[d]pyrimidine moiety. For instance, derivatives of cyclopenta[d]pyrimidines have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting the potential for targeted cancer therapies using this class of compounds .
Antidepressant Effects
The piperazine component is known for its role in several antidepressant medications. Research indicates that modifications to piperazine derivatives can enhance their pharmacological profiles.
Case Study:
A recent investigation into piperazine derivatives revealed that certain modifications could lead to increased serotonin receptor affinity, suggesting potential applications in treating mood disorders .
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology. Compounds similar to this one have been studied for their effects on neurotransmitter systems, particularly those involved in anxiety and depression.
Data Table: Neuropharmacological Effects of Related Compounds
Chemical Synthesis
The synthesis of this compound can be approached through various synthetic pathways involving cyclization reactions and functional group modifications. The presence of trifluoromethyl groups can be introduced via nucleophilic substitution methods.
Synthesis Pathway Example:
- Start with a piperazine derivative.
- Introduce the cyclopenta[d]pyrimidine moiety through cyclization.
- Functionalize with trifluoromethyl groups using appropriate reagents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Substituents
The table below compares the target compound with structurally related pyrimidine derivatives:
Physicochemical and Functional Differences
- Hydrazine vs. Piperazine Substituents : The hydrazine group in ’s compound (C₈H₁₀F₃N₅) introduces nucleophilic reactivity, making it prone to oxidation or conjugation reactions. In contrast, the target compound’s piperazine linker provides stability and solubility, with a predicted pKa closer to 7–9 due to its amine groups .
- Cyclopenta[d]pyrimidine Systems : ’s compound (C₁₂H₁₀ClN₃) shares the cyclopenta[d]pyrimidine motif but lacks the piperazine and trifluoromethyl groups. Its chlorine substituent may reduce metabolic stability compared to the target compound’s trifluoromethyl group, which is electron-withdrawing and resistant to enzymatic degradation .
- Tetrahydropyrimidinone vs. This contrasts with the aromatic pyrimidine core of the target compound, which favors planar interactions in target binding .
Preparation Methods
Chlorination of Cyclopenta[d]pyrimidine
The cyclopenta[d]pyrimidine core is often functionalized at the 4-position using phosphorus oxychloride (POCl3). For example, 4-chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine (CAS 300816-22-2) is synthesized in 88% yield by treating the corresponding hydroxy precursor with POCl3 at 0–60°C under inert atmosphere.
Piperazine Substitution
The chlorine atom is displaced by piperazine under basic conditions. In a representative procedure from patent CN107001287B, 4-chlorocyclopenta[d]pyrimidine reacts with piperazine in toluene at 80°C using Pd2(dba)3 and BINAP as catalysts, yielding tert-butyl-protected intermediates. Similar methods are described in KR20170063809A, where metallating agents like LDA enhance reactivity.
Synthesis of 2-Cyclopropyl-6-(trifluoromethyl)pyrimidine
Trifluoromethylation
The trifluoromethyl group is introduced using CF3 sources like TMSCF3 or via Ullmann-type couplings. In one protocol, 2-cyclopropylpyrimidine-6-triflate reacts with CuCF3 to afford the trifluoromethylated product in moderate yields.
Fragment Coupling Strategies
Nucleophilic Aromatic Substitution (SNAr)
The piperazine nitrogen attacks electrophilic positions on the pyrimidine ring. For example, 4-chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine reacts with cyclopenta[d]pyrimidin-4-yl piperazine in ethanol at 78°C with K2CO3 as a base, yielding the target compound.
Table 1: SNAr Reaction Conditions and Yields
Transition Metal-Catalyzed Coupling
Buchwald-Hartwig amination is employed for challenging substitutions. A mixture of Pd2(dba)3, BINAP, and t-BuOK in toluene at 80°C facilitates coupling between brominated pyrimidines and piperazine derivatives.
Table 2: Buchwald-Hartwig Amination Parameters
| Catalyst System | Ligand | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|---|
| Pd2(dba)3 | BINAP | t-BuOK | Toluene | 80°C | 82% | |
| Pd(OAc)2 | Xantphos | Cs2CO3 | DMF | 100°C | 70% |
Optimization Challenges and Solutions
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Piperazine functionalization : Introducing the cyclopenta[d]pyrimidin-4-yl group via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres (e.g., N₂) .
- Cyclopropane ring incorporation : Using cyclopropane carboxylic acid derivatives and coupling agents like EDCI/HOBt in dichloromethane .
- Trifluoromethyl group retention : Ensuring anhydrous conditions to prevent hydrolysis of the CF₃ group during purification . Optimization requires monitoring via TLC/HPLC and adjusting solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify piperazine connectivity and cyclopropane geometry (e.g., coupling constants in ¹H NMR for cyclopropane protons) .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- X-ray crystallography : Resolving stereochemistry of the cyclopenta[d]pyrimidine core, as seen in related pyrimidine derivatives .
- HPLC-UV/ELSD : Assessing purity (>95% by area normalization) .
Q. What biological targets or pathways are associated with this compound?
Preliminary studies on structurally similar compounds suggest:
- Kinase inhibition : Interaction with ATP-binding pockets due to the pyrimidine scaffold, observed in enzyme inhibition assays (IC₅₀ values in µM range) .
- GPCR modulation : Piperazine derivatives often target serotonin/dopamine receptors; radioligand binding assays (e.g., ³H-labeled agonists) are recommended .
- Antimicrobial activity : Screening against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays .
Q. How do reaction mechanisms differ for introducing the trifluoromethyl group versus cyclopropane?
- Trifluoromethylation : Typically achieved via Ullman-type coupling with CuI/1,10-phenanthroline in DMSO at 80–100°C .
- Cyclopropane formation : Simmons-Smith reaction using Zn/CH₂I₂ or transition-metal-catalyzed cyclopropanation (e.g., Rh₂(OAc)₄) . Mechanistic studies require isotopic labeling (e.g., ¹⁸O in hydrolysis steps) or DFT calculations to track intermediates .
Advanced Research Questions
Q. How can Design of Experiments (DoE) improve synthetic yield and reproducibility?
- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
- Response surface methodology (RSM) : Optimize interdependent parameters (e.g., Pd catalyst vs. ligand ratio in cross-coupling) .
- Case study : A 2³ factorial design reduced reaction time by 40% while maintaining >85% yield in a related pyrimidine synthesis .
Q. How to resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., buffer pH, cell lines) from conflicting datasets. For example, varying IC₅₀ values in kinase assays may arise from ATP concentration differences .
- Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .
- Computational docking : Reconcile discrepancies by modeling compound binding modes in mutant vs. wild-type targets .
Q. What computational strategies predict metabolic stability and off-target effects?
- ADMET profiling : Use QSAR models (e.g., SwissADME) to estimate CYP450 inhibition and logP values .
- Reaction pathway discovery : ICReDD’s quantum chemical calculations (e.g., GRRM17) map plausible degradation pathways, such as oxidative defluorination .
- Molecular dynamics (MD) : Simulate ligand-receptor binding over 100 ns to identify stable conformations .
Q. What methodologies bridge in vitro potency and in vivo efficacy gaps?
- Pharmacokinetic (PK) studies : Measure plasma half-life in rodent models using LC-MS/MS; correlate with microsomal stability assays (e.g., human liver microsomes) .
- Tissue distribution imaging : Radiolabel the compound with ¹⁸F for PET tracking in target organs .
- Metabolite identification : Use HRMS/MS to detect phase I/II metabolites in hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
